molecular formula C17H14N2O3 B5540454 N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide

Cat. No.: B5540454
M. Wt: 294.30 g/mol
InChI Key: KQQCGWCCZRHNLO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide is a benzamide derivative featuring a 5-methyl-1,2-oxazole substituent at the amide nitrogen and a phenoxy group at the ortho position of the benzoyl moiety. The oxazole ring contributes to its electronic and steric properties, while the phenoxy group enhances lipophilicity, influencing bioavailability and binding affinity.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12-11-16(19-22-12)18-17(20)14-9-5-6-10-15(14)21-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQCGWCCZRHNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxazole ring.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences and Trends

Heterocyclic Substituent Effects: Oxazole vs. Thiazole: Replacing the oxazole ring in N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide with a thiazole (e.g., ) introduces sulfur instead of oxygen, altering electronic properties and binding specificity. Thiazole-containing compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide exhibit stronger intermolecular hydrogen bonding (N–H⋯N, C–H⋯F/O) , whereas oxazole derivatives rely on O–H⋯N and π-π stacking (). Sulfonamide vs.

Synthetic Efficiency :

  • Microwave-assisted synthesis significantly improves yields for sulfonamide derivatives (e.g., 89% for compound 1b vs. 84% conventional; ). This trend is consistent across related compounds, suggesting broader applicability for optimizing N-(5-methyloxazol-3-yl) derivatives .

Biological Activity: EGFR Inhibition: Compound 1b () shows high affinity for EGFR tyrosine kinase due to sulfonamide-mediated interactions with active-site residues (e.g., Lys745, Thr790). In contrast, thiazole-based compounds () target PFOR enzymes via amide anion formation . Antimicrobial Potential: The Schiff base derivative () forms stable metal complexes, suggesting utility in combating resistant pathogens.

Research Findings and Implications

  • Crystallographic Insights : The oxazole-containing sulfonamide in adopts a planar conformation with dihedral angles of 16.83° (benzaldehyde vs. benzene) and 78.87° (benzene vs. oxazole), optimizing π-π stacking (3.79 Å between benzene rings). Intramolecular O–H⋯N and N–H⋯N hydrogen bonds stabilize the structure, while intermolecular O–H⋯O bonds form 1D polymeric chains .
  • Docking Studies : For sulfonamide derivatives (), docking scores correlate with experimental IC₅₀ values, validating the oxazole’s role in binding pocket occupancy.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide is a chemical compound characterized by its unique structure, which includes an oxazole ring, a phenoxy group, and a benzamide moiety. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer properties.

Molecular Formula

  • Molecular Weight: 294.30 g/mol
  • Chemical Formula: C16_{16}H15_{15}N2_{2}O3_{3}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against bacterial infections. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival. Specifically, it has been observed to inhibit the activity of certain kinases that play a crucial role in tumor growth and metastasis .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes such as DNA replication and protein synthesis.
  • Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to observed biological effects.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamideAntimicrobial, AnticancerContains phenoxy group
N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamideModerate antimicrobialNitro group presence
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamideLimited biological activitySulfonamide moiety

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between 5-methyl-1,2-oxazol-3-amine and activated 2-phenoxybenzoyl derivatives. Key reagents include benzoyl chloride derivatives, nucleophilic catalysts (e.g., pyridine), and solvents like DMF or acetonitrile under reflux. Microwave-assisted synthesis has been shown to improve yields (e.g., 97% vs. 84% for traditional methods) by reducing reaction times and side products . Optimization involves adjusting temperature, solvent polarity, and stoichiometric ratios of reactants.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regioselectivity and purity. The oxazole proton at δ 6.2–6.5 ppm and benzamide carbonyl at ~168 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 281.10 for bromo analogs) .
  • TLC/HPLC : Mobile phases like ethyl acetate/hexane (3:7) with UV detection ensure purity (>95%) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screening involves in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests. For example, structurally similar 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide showed moderate antibacterial activity against E. coli . Dose-response curves (IC50_{50} values) and comparative analysis with positive controls (e.g., doxorubicin) are critical for validating activity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies often arise from substituent effects (e.g., bromo vs. nitro groups) or assay variability. Systematic SAR studies should:

  • Compare analogs with single functional group changes (e.g., 2-bromo vs. 2-chloro derivatives) .
  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability.
  • Apply computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like thymidylate synthase, explaining observed activity differences .

Q. How can X-ray crystallography and hydrogen bonding analysis elucidate the solid-state behavior of this compound?

  • Methodological Answer :

  • Crystallization : Slow evaporation from DMSO/water mixtures yields single crystals suitable for SHELX refinement .
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like R22(8)R_2^2(8) chains from N–H···O interactions, critical for stability and polymorphism prediction .
  • Software : WinGX and ORTEP-3 generate thermal ellipsoid plots and publication-ready CIF files .

Q. What mechanisms underlie the enzyme inhibition properties of this compound, and how can kinetic studies validate them?

  • Methodological Answer : The oxazole-benzamide scaffold inhibits enzymes like dihydrofolate reductase (DHFR) via competitive binding. Methods include:

  • Enzyme Kinetics : Michaelis-Menten plots with varying substrate concentrations (e.g., NADPH for DHFR) to determine KiK_i values .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to confirm interaction specificity .
  • Molecular Dynamics (MD) Simulations : Track conformational changes in enzyme active sites upon ligand binding .

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